5beta-Androstan-4-one

Description

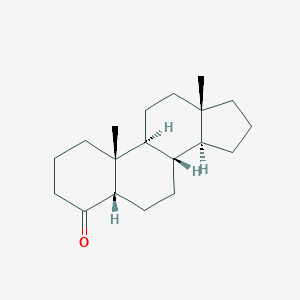

5β-Androstan-4-one is a synthetic steroid derivative characterized by a ketone group at the C4 position and a β-configuration at the C5 position of the androstane backbone. Steroids in this class often serve as intermediates in pharmaceutical synthesis or as reference standards in analytical chemistry .

Properties

CAS No. |

13583-71-6 |

|---|---|

Molecular Formula |

C19H30O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one |

InChI |

InChI=1S/C19H30O/c1-18-10-3-5-14(18)13-7-8-16-17(20)6-4-11-19(16,2)15(13)9-12-18/h13-16H,3-12H2,1-2H3/t13-,14-,15-,16+,18-,19+/m0/s1 |

InChI Key |

AXMPUTNPYVTBSL-IJPPCXMXSA-N |

SMILES |

CC12CCCC1C3CCC4C(=O)CCCC4(C3CC2)C |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C(=O)CCC[C@@]4([C@H]3CC2)C |

Canonical SMILES |

CC12CCCC1C3CCC4C(=O)CCCC4(C3CC2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 5β-Androstan-4-one and related steroids:

Key Observations:

- Ketone Position : Androst-5-en-3-one (C3 ketone) differs from 5β-Androstan-4-one (C4 ketone), which may alter hydrogen-bonding capacity and metabolic stability .

- Functional Groups : 5-Androstenediol’s diol groups enhance polarity compared to the ketone-containing analogs, influencing solubility and bioavailability .

Androst-5-en-3-one (CAS 10247-98-0)

- Safety : Requires precautions for inhalation, skin contact, and ingestion. First-aid measures include rinsing with water and medical consultation .

- Stability : Likely less stable than saturated analogs due to the Δ⁵ double bond.

5-Androstenediol (CAS 521-17-5)

- Purity and Storage : Supplied as ≥98% pure crystalline solid, stable for ≥5 years at -20°C .

- Analytical Use : Employed as a reference standard in forensic and clinical research due to its well-defined structure .

4α/4β-Amino-5α-Androstanes

- Synthesis : Prepared via stereoselective methods, with NMR and X-ray crystallography validating configurations .

Implications for Research and Development

- 5β-Androstan-4-one : The C4 ketone and 5β configuration may confer unique metabolic pathways compared to Androst-5-en-3-one. Its saturated backbone could improve stability over unsaturated analogs.

- Safety Considerations : While direct data are lacking, ketone-containing steroids like Androst-5-en-3-one necessitate stringent safety protocols, suggesting similar precautions for 5β-Androstan-4-one .

- Analytical Challenges: Differentiation of stereoisomers (e.g., 5α vs. 5β) requires advanced techniques like chiral NMR or chromatography, as demonstrated in studies on amino-androstanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.